1-Bromo-3-chloro-2-nitrobenzene
Overview
Description
1-Bromo-3-chloro-2-nitrobenzene is an organic compound with the molecular formula C6H3BrClNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and nitro groups. This compound is a pale yellow solid and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-chloro-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of various substituted benzene derivatives .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed and distributed in the body, potentially affecting its bioavailability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a stable environment to prevent dust formation and avoid breathing vapors, mist, or gas . Furthermore, the compound is considered stable under normal conditions .
Preparation Methods
1-Bromo-3-chloro-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the electrophilic substitution of 3-chloronitrobenzene with bromine. The reaction typically occurs in the presence of a catalyst such as iron or aluminum chloride to facilitate the bromination process . Another method involves the use of 5,5-dimethyl-1,3-dibromohydantoin in sulfuric acid, which provides a mild and efficient reaction condition for the bromination of nitrobenzene .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of different substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Common reagents used in these reactions include bromine, sulfuric acid, iron, aluminum chloride, and reducing agents like tin and hydrochloric acid. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
1-Bromo-3-chloro-2-nitrobenzene is utilized in various scientific research applications:
Pharmaceutical Synthesis:
Organic Synthesis:
Material Science: It is used in the development of electronic materials and other advanced materials due to its unique chemical properties.
Comparison with Similar Compounds
1-Bromo-3-chloro-2-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-chloro-3-nitrobenzene: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: Another isomer with different substitution patterns, affecting its chemical behavior and uses.
1-Bromo-2-nitrobenzene:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-3-chloro-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMCGRAEBIWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303310 | |
Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-48-4 | |
Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59772-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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